molecular formula C18H12ClN3O B14948906 N-[(E)-(4-chlorophenyl)methylidene]-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine

N-[(E)-(4-chlorophenyl)methylidene]-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B14948906
M. Wt: 321.8 g/mol
InChI Key: XWEIYTPGPYQXED-UDWIEESQSA-N
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Description

N-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-N-[2-(2-FURYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]AMINE is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-N-[2-(2-FURYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]AMINE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 2-(2-furyl)imidazo[1,2-a]pyridine-3-amine under acidic or basic conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-N-[2-(2-FURYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

N-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-N-[2-(2-FURYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-N-[2-(2-FURYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]AMINE involves its interaction with specific molecular targets within biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-1,2-phenylenediamine
  • 4-(4-Bromobenzyl)piperazin-1-yl-3-(4-chlorophenyl)prop-2-en-1-one
  • Indole derivatives

Uniqueness

N-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-N-[2-(2-FURYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]AMINE is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H12ClN3O

Molecular Weight

321.8 g/mol

IUPAC Name

(E)-1-(4-chlorophenyl)-N-[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]methanimine

InChI

InChI=1S/C18H12ClN3O/c19-14-8-6-13(7-9-14)12-20-18-17(15-4-3-11-23-15)21-16-5-1-2-10-22(16)18/h1-12H/b20-12+

InChI Key

XWEIYTPGPYQXED-UDWIEESQSA-N

Isomeric SMILES

C1=CC2=NC(=C(N2C=C1)/N=C/C3=CC=C(C=C3)Cl)C4=CC=CO4

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)N=CC3=CC=C(C=C3)Cl)C4=CC=CO4

Origin of Product

United States

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